{4-ethyl-2-azabicyclo[2.1.1]hexan-1-yl}methanol hydrochloride
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Overview
Description
{4-ethyl-2-azabicyclo[211]hexan-1-yl}methanol hydrochloride is a chemical compound with the molecular formula C8H16ClNO It is a derivative of azabicyclohexane, a bicyclic structure containing nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-ethyl-2-azabicyclo[2.1.1]hexan-1-yl}methanol hydrochloride typically involves the reaction of 4-ethyl-2-azabicyclo[2.1.1]hexane with formaldehyde followed by hydrochloric acid treatment to form the hydrochloride salt. The reaction conditions generally include:
Temperature: Room temperature to moderate heating.
Solvent: Commonly used solvents include methanol or ethanol.
Catalysts: Acid catalysts such as hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes:
Raw Materials: High-purity starting materials to minimize impurities.
Reaction Control: Automated systems to monitor and control reaction parameters such as temperature, pressure, and pH.
Purification: Techniques such as crystallization or chromatography to obtain the pure hydrochloride salt.
Chemical Reactions Analysis
Types of Reactions
{4-ethyl-2-azabicyclo[2.1.1]hexan-1-yl}methanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as thionyl chloride or alkyl halides under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of halides or alkyl derivatives.
Scientific Research Applications
{4-ethyl-2-azabicyclo[2.1.1]hexan-1-yl}methanol hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of {4-ethyl-2-azabicyclo[2.1.1]hexan-1-yl}methanol hydrochloride involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors on cell surfaces, leading to changes in cellular signaling pathways.
Pathways: Modulation of biochemical pathways, resulting in altered physiological responses.
Comparison with Similar Compounds
Similar Compounds
- {2-azabicyclo[2.1.1]hexan-4-yl}methanol hydrochloride
- {4-methyl-2-azabicyclo[2.1.1]hexan-1-yl}methanol
Uniqueness
{4-ethyl-2-azabicyclo[2.1.1]hexan-1-yl}methanol hydrochloride is unique due to its ethyl substitution, which can influence its chemical reactivity and biological activity compared to similar compounds. This structural variation can result in different binding affinities, metabolic stability, and overall efficacy in various applications.
Properties
CAS No. |
2648938-77-4 |
---|---|
Molecular Formula |
C8H16ClNO |
Molecular Weight |
177.7 |
Purity |
95 |
Origin of Product |
United States |
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